
CID 170997577
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromic acetate, also known as chromium(III) acetate, is a coordination compound with the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. This compound is commonly encountered as a green or blue-green solid and is soluble in water. It is a member of a family of salts where the cation has the formula [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺, and it is often associated with various anions such as chloride and nitrate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromic acetate is typically prepared by the reduction of an aqueous solution of a chromium(III) compound using zinc. The resulting blue solution is treated with sodium acetate, which leads to the rapid precipitation of chromic acetate as a bright red powder. The reaction can be summarized as follows:
[ 2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+} ] [ 2 \text{Cr}^{2+} + 4 \text{OAc}^{-} + 2 \text{H}_2\text{O} \rightarrow \text{Cr}_2(\text{OAc})_4(\text{H}_2\text{O})_2 ]
Industrial Production Methods
In industrial settings, chromic acetate is produced by adding acetic acid, chromium oxide, an initiator, and water into a reaction kettle. The mixture is heated while stirring to 70-80°C for about 6 hours. After the reaction, the mixture is cooled, and the resulting crystals are separated, dried, and screened to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chromic acetate undergoes various types of chemical reactions, including:
Oxidation: Chromic acetate can be oxidized to form chromium(III) oxide.
Reduction: It can be reduced to chromium(II) acetate.
Substitution: Ligands in chromic acetate can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc is commonly used as a reducing agent.
Substitution: Ligand substitution reactions often involve the use of other acetate or chloride ligands.
Major Products
Oxidation: Chromium(III) oxide.
Reduction: Chromium(II) acetate.
Substitution: Various substituted chromium complexes.
Aplicaciones Científicas De Investigación
Chromic acetate has several applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for other chromium compounds.
Biology: It is used in studies involving the interaction of chromium with biological molecules.
Medicine: Research is ongoing into its potential use in treating certain medical conditions.
Industry: It is used in the production of dyes, pigments, and as a mordant in textile dyeing
Mecanismo De Acción
The mechanism of action of chromic acetate involves its ability to form coordination complexes with various ligands. The chromium centers in chromic acetate are octahedrally coordinated, and the compound can interact with other molecules through ligand exchange and redox reactions. The molecular targets and pathways involved include the formation of stable complexes with organic and inorganic ligands, which can influence various chemical and biological processes .
Comparación Con Compuestos Similares
Chromic acetate can be compared with other similar compounds such as:
Chromium(II) acetate: This compound features a quadruple bond between two chromium atoms and is used as a reducing agent.
Iron(III) acetate: Similar in structure to chromic acetate, but with iron as the central metal.
Manganese(III) acetate: Another similar compound with manganese as the central metal.
Chromic acetate is unique due to its distinctive structure, which features octahedral chromium(III) centers, a triply bridging oxo ligand, six acetate ligands, and three aquo ligands .
Propiedades
Fórmula molecular |
C6H9CrO6-3 |
|---|---|
Peso molecular |
229.13 g/mol |
InChI |
InChI=1S/3C2H4O2.Cr/c3*1-2(3)4;/h3*1H3,(H,3,4);/p-3 |
Clave InChI |
RNYGFMAGXOZVNR-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
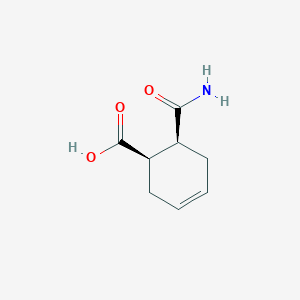
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)


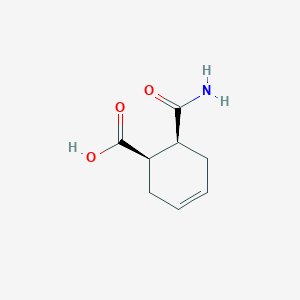
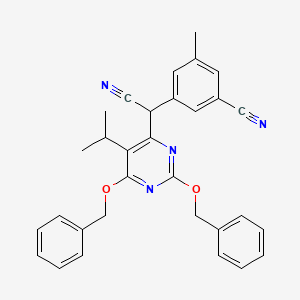
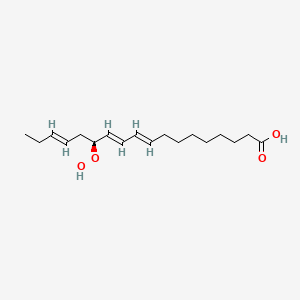
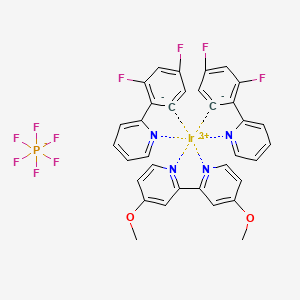
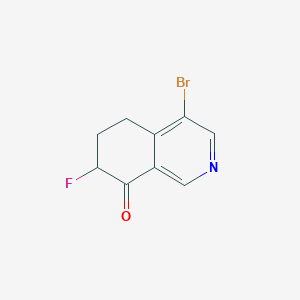
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)
